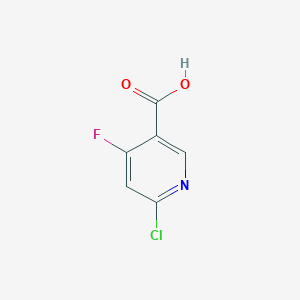

6-Chloro-4-fluoronicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chlor-4-Fluornicotinsäure ist eine chemische Verbindung mit der Summenformel C₆H₃ClFNO₂ und einem Molekulargewicht von 175,54 g/mol Sie ist ein Derivat der Nicotinsäure, gekennzeichnet durch das Vorhandensein von Chlor- und Fluoratomen am Pyridinring.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Chlor-4-Fluornicotinsäure beinhaltet typischerweise die selektive Chlorierung und Fluorierung von Nicotinsäurederivaten. Eine übliche Methode beinhaltet die Reaktion von 2,6-Dichlor-5-Fluornicotinsäure mit Thiomethylalkohol, gefolgt von Hydrierung unter Verwendung von Raney-Nickel als Katalysator . Eine andere Methode beinhaltet die Nitrierung von 2-Hydroxyl-Nicotinsäure, gefolgt von Reduktion und Diazotierung, um die Chlor- und Fluoratome einzuführen .

Industrielle Produktionsmethoden

Die industrielle Produktion von 6-Chlor-4-Fluornicotinsäure verwendet oft großtechnische Synthesetechniken, um hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet typischerweise die Verwendung fortschrittlicher katalytischer Systeme und optimierter Reaktionsbedingungen, um eine effiziente Chlorierung und Fluorierung zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-fluoronicotinic acid typically involves the selective chlorination and fluorination of nicotinic acid derivatives. One common method involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with thiomethyl alcohol, followed by hydrogenation using Raney nickel as a catalyst . Another method involves the nitration of 2-hydroxyl-nicotinic acid, followed by reduction and diazotization to introduce the chlorine and fluorine atoms .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques to ensure high yield and purity. The process typically involves the use of advanced catalytic systems and optimized reaction conditions to achieve efficient chlorination and fluorination .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Chlor-4-Fluornicotinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Chlor- und Fluoratome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:

Nukleophile: Für Substitutionsreaktionen.

Oxidationsmittel: Für Oxidationsreaktionen.

Reduktionsmittel: Für Reduktionsreaktionen.

Katalysatoren: Wie Raney-Nickel für Hydrierungsreaktionen.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Nicotinsäurederivate ergeben, während Oxidations- und Reduktionsreaktionen unterschiedliche Oxidationsstufen der Verbindung erzeugen können .

Wissenschaftliche Forschungsanwendungen

6-Chlor-4-Fluornicotinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung untersucht.

Industrie: Wird bei der Produktion von Agrochemikalien, Pharmazeutika und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 6-Chlor-4-Fluornicotinsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .

Wirkmechanismus

The mechanism of action of 6-Chloro-4-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Chlor-2-Fluornicotinsäure: Ein weiteres Derivat mit ähnlichen Strukturmerkmalen, aber unterschiedlichen Substitutionssmustern.

6-Fluorpyridin-3-carbonsäure: Eine verwandte Verbindung mit einem Fluoratom am Pyridinring.

Einzigartigkeit

6-Chlor-4-Fluornicotinsäure ist aufgrund ihres spezifischen Substitutionssmusters einzigartig, der ihr besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht sie für verschiedene Forschungs- und Industrieanwendungen wertvoll .

Eigenschaften

Molekularformel |

C6H3ClFNO2 |

|---|---|

Molekulargewicht |

175.54 g/mol |

IUPAC-Name |

6-chloro-4-fluoropyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) |

InChI-Schlüssel |

AVSPOWFDWGDVAL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CN=C1Cl)C(=O)O)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.